N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide is a compound that features a pyran ring, which is a six-membered heterocyclic structure containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide typically involves the reaction of 5,6-dihydro-2H-pyran-3-carboxaldehyde with an appropriate amine and acryloyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: This compound shares the pyran ring structure and has similar reactivity.
3,4-Dihydro-2H-pyran: Another compound with a similar pyran ring, but with different substituents.
2H-Pyran-2,6(3H)-dione: A related compound with a dione functional group.
Uniqueness
N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-9(11)10-6-8-4-3-5-12-7-8/h2,4H,1,3,5-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGWQJSEDAFSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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